molecular formula C19H24ClFN4O3 B2935191 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1189890-12-7

2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2935191
CAS RN: 1189890-12-7
M. Wt: 410.87
InChI Key: MHAPHWVLDHQSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C19H24ClFN4O3 and its molecular weight is 410.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and spectroscopic characterization of related compounds are foundational in understanding their properties and potential applications. For example, Govindhan et al. (2017) synthesized a compound using click chemistry, characterized it through various techniques, and evaluated its cytotoxicity and binding interactions for biological applications (Govindhan et al., 2017).

Biological Activity and Therapeutic Potentials

  • The biological activity of compounds with similar structures, such as antimicrobial and anti-inflammatory effects, has been extensively studied. Mermer et al. (2018) synthesized triazole derivatives with a piperazine nucleus, showing promising antimicrobial and antioxidant activities, suggesting the potential of such compounds in developing new therapies (Mermer et al., 2018).

Pharmacokinetics and Drug Development

  • Research on related compounds has also focused on pharmacokinetics and the development of drugs for treating various conditions. For instance, investigations into the synthesis of fluoxetine analogs have explored their potential as selective serotonin reuptake inhibitors (SSRIs) with improved adverse reaction profiles, highlighting the ongoing efforts to enhance therapeutic efficacy and safety (Dorsey et al., 2004).

Antimalarial Activity

  • Compounds with aryl piperazine and pyrrolidine structures have been evaluated for their antimalarial activity, indicating the diverse therapeutic areas where such molecules could be applied. Mendoza et al. (2011) found that specific structural features were crucial for antiplasmodial activity, demonstrating the importance of molecular design in developing antimalarial agents (Mendoza et al., 2011).

Molecular Docking Studies

  • Molecular docking studies are integral to understanding the interactions between synthesized compounds and biological targets. This approach provides insights into the potential efficacy of new molecules as therapeutic agents, as seen in various studies that explore the binding affinities of synthesized compounds to specific proteins or enzymes (Wang et al., 2009).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3.ClH/c1-2-13-26-18-8-7-17(21-22-18)23-9-11-24(12-10-23)19(25)14-27-16-6-4-3-5-15(16)20;/h3-8H,2,9-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAPHWVLDHQSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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